

(Z)-Non-6-en-1-ol discovery and history

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B15600035

[Get Quote](#)

An In-Depth Technical Guide to **(Z)-Non-6-en-1-ol**: Discovery, Properties, and Analysis

This guide provides a comprehensive overview of the C9 alcohol, **(Z)-non-6-en-1-ol**, tailored for researchers, scientists, and professionals in drug development and flavor and fragrance industries. It covers the historical discovery, physicochemical properties, analytical protocols for extraction and identification, and a detailed look at its biosynthesis.

Discovery and History

(Z)-non-6-en-1-ol, a significant contributor to the characteristic fresh, melon-like aroma of several fruits, was first identified as a natural product in the early 1970s. Seminal work by Kemp, Knavel, and Stoltz in 1974 reported the isolation and identification of this compound from both muskmelon (*Cucumis melo*) and watermelon (*Citrullus vulgaris*, now *Citrullus lanatus*). Their research laid the foundation for understanding the chemical basis of melon and cucumber aromas. This discovery was part of a broader effort to characterize the volatile components of various plants, which was made possible by advancements in analytical techniques such as gas chromatography and mass spectrometry.

Initially, its corresponding aldehyde, (Z)-6-nonenal, was also identified and noted for its potent melon-like scent and a very low odor detection threshold. The subsequent identification of the alcohol form, **(Z)-non-6-en-1-ol**, further elucidated the complex mixture of C9 aldehydes and alcohols that constitute the fresh, green, and fruity notes of cucurbitaceous fruits.

Physicochemical and Sensory Properties

(Z)-non-6-en-1-ol is a colorless to pale yellow liquid with a powerful and characteristic melon, cucumber, and waxy aroma.^[1] Its sensory profile makes it a valuable compound in the flavor and fragrance industry.

Table 1: Physicochemical Properties of **(Z)-Non-6-en-1-ol**

Property	Value
Molecular Formula	C ₉ H ₁₈ O
Molecular Weight	142.24 g/mol
CAS Number	35854-86-5
Appearance	Colorless to pale yellow liquid
Odor	Green, waxy, fruity, melon
Boiling Point	115 °C at 20 mmHg
Density	0.844 - 0.852 g/mL at 25 °C
Refractive Index	1.4480 - 1.4520 at 20 °C
Solubility	Insoluble in water; soluble in alcohol and oils

Table 2: Sensory Characteristics of **(Z)-Non-6-en-1-ol**

Attribute	Description
Odor Profile	Fresh, green, melon, waxy, honeydew, cantaloupe, cucumber, clean.
Flavor Profile	Waxy, cucumber, honeydew, green watermelon.
Odor Threshold	Estimated to be in the low parts-per-billion (ppb) range.

Quantitative Data: Natural Occurrence

(Z)-non-6-en-1-ol is a key volatile component in a variety of fruits, particularly in the Cucurbitaceae family. The concentration of this compound can vary significantly depending on the cultivar, ripeness, and environmental conditions.

Table 3: Concentration of **(Z)-Non-6-en-1-ol** in Various Fruits

Fruit (Cultivar)	Concentration ($\mu\text{g/kg}$ fresh weight)	Analytical Method	Reference
Melon (Breeding Line BL-30)	13973.07 (Total VOCs)	HS-SPME-GC-MS	[2]
Melon (Breeding Line BL-22)	3947.13 (Total VOCs)	HS-SPME-GC-MS	[2]
Watermelon (Gavina®)	Detected	HS-SPME-GC-MS	[3]
Trujillo Melons	Quantified	SPE-GC-MS	[4]

Experimental Protocols

Extraction and Identification from Natural Sources

The following protocol outlines a general procedure for the extraction and identification of **(Z)-non-6-en-1-ol** from melon fruit using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Ripe melon fruit
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

- Internal standard (e.g., 4-nonanol)

Procedure:

- Sample Preparation: Homogenize a known weight of fresh melon pulp. Transfer a precise amount (e.g., 5 g) into a 20 mL headspace vial. Add a known amount of the internal standard.
- Equilibration: Seal the vial and incubate it in a water bath or heating block at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
- SPME Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
- GC-MS Analysis:
 - Desorption: Immediately after extraction, insert the SPME fiber into the hot injector of the GC-MS system (e.g., 250°C) for thermal desorption of the analytes.
 - Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps up to 240°C at 5°C/min.
 - Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode (70 eV) and scan a mass range of m/z 35-350.
- Identification and Quantification: Identify **(Z)-non-6-en-1-ol** by comparing its mass spectrum and retention index with those of an authentic standard and with mass spectral libraries (e.g., NIST). Quantify the compound using the internal standard method.

Chemical Synthesis

A common and effective method for the synthesis of (Z)-alkenes is the Wittig reaction.[\[8\]](#)[\[9\]](#)[\[10\]](#) [\[11\]](#)[\[12\]](#) The following is a generalized protocol for the synthesis of **(Z)-non-6-en-1-ol**.

Materials:

- Triphenylphosphine
- 1-Bromopropane
- A strong base (e.g., n-butyllithium)
- 6-Hydroxyhexanal
- Anhydrous solvents (e.g., THF, diethyl ether)
- Standard laboratory glassware for inert atmosphere reactions

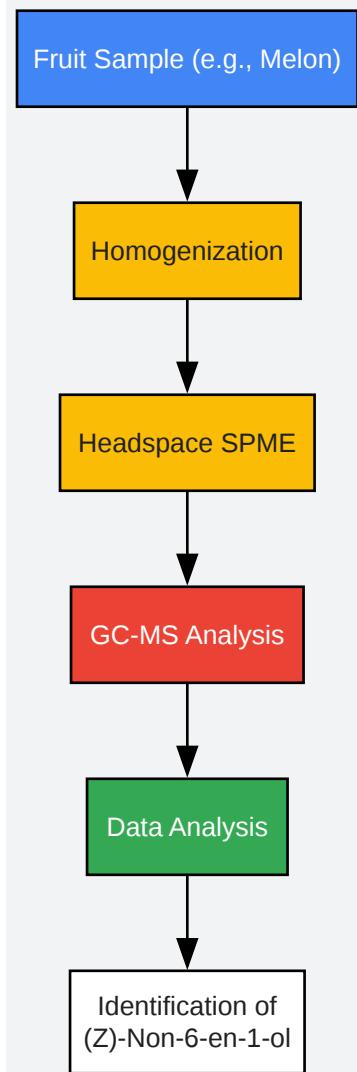
Procedure:

- Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromopropane in a suitable solvent to form the corresponding phosphonium salt, propyltriphenylphosphonium bromide.
- Formation of the Ylide (Wittig Reagent): Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). This deprotonation generates the phosphonium ylide.
- Wittig Reaction: Add 6-hydroxyhexanal to the ylide solution at low temperature (e.g., -78°C). The ylide attacks the aldehyde carbonyl group, leading to the formation of an oxaphosphetane intermediate.
- Alkene Formation: Allow the reaction mixture to warm to room temperature. The oxaphosphetane intermediate will decompose to form the desired **(Z)-non-6-en-1-ol** and triphenylphosphine oxide.
- Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to isolate the pure **(Z)-non-6-en-1-ol**.

Visualizations

Biosynthesis of **(Z)-Non-6-en-1-ol** in Plants

The biosynthesis of C9 alcohols and aldehydes in plants, such as melon, originates from the enzymatic oxidation of polyunsaturated fatty acids, primarily linolenic acid.



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **(Z)-Non-6-en-1-ol** from linolenic acid in plants.

Experimental Workflow for Identification

The following diagram illustrates the workflow for the extraction and identification of **(Z)-non-6-en-1-ol** from a fruit sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and identification of **(Z)-Non-6-en-1-ol**.

Pheromonal Activity

While **(Z)-non-6-en-1-ol** is primarily known for its contribution to fruit aroma, some sources suggest a potential role as a pheromone in certain insects.^[4] However, detailed studies confirming this activity, including specific target species and behavioral responses, are not extensively documented in publicly available literature. Further research is required to fully elucidate any semiochemical function of this compound in insect communication.

Conclusion

(Z)-non-6-en-1-ol is a crucial volatile compound that defines the characteristic aroma of several important fruits. Its discovery in the 1970s was a significant step in understanding the chemical basis of fruit flavors. The analytical methods for its identification are well-established, and its biosynthetic pathway in plants is understood. While its primary application is in the flavor and fragrance industry, further investigation into its potential ecological roles, such as in plant-insect interactions, could open new avenues of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CIS-6-NONENOL [ventos.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Volatile and Sensory Characterization of La Mancha Trujillo Melons over Three Consecutive Harvests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Aroma characterization of two melon cultivars using headspace-solid phase microextraction combined with gas chromatography-mass spectrometry | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [(Z)-Non-6-en-1-ol discovery and history]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600035#z-non-6-en-1-ol-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com